4-(2-Phenylquinazolin-4-yl)morpholine

Description

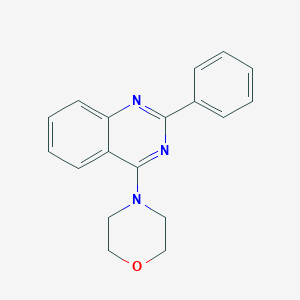

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylquinazolin-4-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-19-16-9-5-4-8-15(16)18(20-17)21-10-12-22-13-11-21/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LELHZGOHVCQBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307544-21-4 | |

| Record name | 4-(4-MORPHOLINYL)-2-PHENYLQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of 4 2 Phenylquinazolin 4 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full characterization of 4-(2-Phenylquinazolin-4-yl)morpholine would involve a suite of 1D and 2D NMR experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Multiplicity

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum would be divided into two main regions: the aromatic region (typically δ 7.0-9.0 ppm) and the aliphatic region (typically δ 3.0-4.5 ppm).

Aromatic Protons (Quinazoline and Phenyl Rings): The protons on the quinazoline (B50416) and phenyl rings would produce a series of complex multiplets, doublets, and triplets. The proton at position 5 of the quinazoline ring is expected to appear at the most downfield chemical shift due to its proximity to the ring nitrogen and the anisotropic effect of the fused ring system. The remaining protons on the quinazoline ring (positions 6, 7, and 8) and the five protons of the 2-phenyl group would resonate in the range of δ 7.4-8.5 ppm. rsc.orgacgpubs.org

Morpholine (B109124) Protons: The morpholine ring contains two sets of chemically distinct methylene (B1212753) (-CH₂-) groups. Due to the chair conformation of the morpholine ring, the four protons adjacent to the nitrogen atom are not equivalent to the four protons adjacent to the oxygen atom. acdlabs.comresearchgate.net This typically results in two distinct multiplets or apparent triplets.

The protons on the carbons adjacent to the nitrogen (N-CH₂) are expected to appear around δ 3.9-4.1 ppm.

The protons on the carbons adjacent to the oxygen (O-CH₂) are expected to appear slightly upfield, around δ 3.7-3.9 ppm. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Quinazoline H-5 | ~8.5 - 8.7 | dd |

| Phenyl H-2', H-6' | ~8.3 - 8.5 | m |

| Quinazoline H-8 | ~8.0 - 8.2 | d |

| Quinazoline H-6, H-7 | ~7.5 - 7.9 | m |

| Phenyl H-3', H-4', H-5' | ~7.4 - 7.6 | m |

| Morpholine N-CH₂ | ~3.9 - 4.1 | t |

| Morpholine O-CH₂ | ~3.7 - 3.9 | t |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals corresponding to all 18 carbon atoms.

Quaternary Carbons: The most downfield signals would correspond to the quaternary carbons of the quinazoline ring, particularly C4 (~166 ppm), which is bonded to two nitrogen atoms, and C2 (~160 ppm), bonded to a nitrogen and the phenyl group. rsc.orgresearchgate.net

Aromatic Carbons: The remaining aromatic carbons of the quinazoline and phenyl rings would appear in the typical range of δ 120-152 ppm.

Aliphatic Carbons: The carbons of the morpholine ring would be found in the aliphatic region. The carbon atoms adjacent to the oxygen (O-CH₂) typically resonate further downfield (~67 ppm) than those adjacent to the nitrogen (N-CH₂) (~48 ppm) due to the higher electronegativity of oxygen. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Quinazoline C4 | ~166 |

| Quinazoline C2 | ~160 |

| Quinazoline C8a | ~152 |

| Phenyl C1' | ~138 |

| Quinazoline C5, C6, C7, C8 | ~122 - 134 |

| Phenyl C2'-C6' | ~128 - 131 |

| Quinazoline C4a | ~120 |

| Morpholine O-CH₂ | ~67 |

| Morpholine N-CH₂ | ~48 |

Note: This table is predictive and based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign each ¹H and ¹³C signal, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of protons within the quinazoline and phenyl rings. For example, the H-5 proton would show a correlation to the H-6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in the aromatic and aliphatic regions to its corresponding carbon atom. acdlabs.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly crucial for establishing the connectivity between different fragments of the molecule. A key correlation expected in the HMBC spectrum would be between the morpholine protons (N-CH₂) and the C4 carbon of the quinazoline ring, providing definitive proof of the morpholine ring's attachment point.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass, and thus the molecular formula and structure, of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition. nih.gov For this compound, the molecular formula is C₁₈H₁₇N₃O.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇N₃O |

| Calculated Exact Mass [M+H]⁺ | 292.14444 |

| Expected Found Mass [M+H]⁺ | 292.144x (within 5 ppm) |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

ESI is a soft ionization technique that typically produces a prominent protonated molecular ion peak, [M+H]⁺. By inducing fragmentation (MS/MS), the structure of the molecule can be further probed.

For this compound, the ESI-MS spectrum would be expected to show a strong base peak at m/z 292, corresponding to the [M+H]⁺ ion. Key fragmentation pathways would likely involve the cleavage of the morpholine ring or its bond to the quinazoline core.

Expected fragmentation patterns could include:

Loss of the morpholine ring: Cleavage of the C4-N bond could lead to a fragment corresponding to the 2-phenylquinazoline (B3120039) cation.

Fragmentation of the morpholine ring: A retro-Diels-Alder reaction within the morpholine ring is a common fragmentation pathway, leading to characteristic neutral losses.

LC-MS/MS for Impurity Profiling and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique for the impurity profiling of pharmaceutical compounds like this compound. biomedres.usnih.gov Its high sensitivity and specificity allow for the detection, identification, and quantification of trace-level impurities that may originate from the synthesis process, degradation, or storage. lcms.cz The coupling of liquid chromatography's separation capabilities with the mass-to-charge ratio analysis of mass spectrometry provides a comprehensive profile of the compound's purity. biomedres.us

In the context of this compound, impurity profiling is critical for ensuring the quality, safety, and efficacy of the final product. lcms.cz Potential process-related impurities could include unreacted starting materials, such as 2-phenyl-4-chloroquinazoline and morpholine, or by-products from side reactions. Degradation products might form under stress conditions like exposure to acid, base, light, or high temperatures.

LC-MS/MS is also a powerful tool for real-time reaction monitoring during the synthesis of this compound. By analyzing aliquots from the reaction mixture, chemists can track the consumption of reactants and the formation of the desired product and any intermediates or by-products. This allows for precise optimization of reaction conditions—such as temperature, time, and reagent stoichiometry—to maximize yield and minimize impurity formation. nih.gov The high-resolution mass spectrometry (HRMS) capability of modern LC-MS/MS systems provides accurate mass measurements, which aids in the structural elucidation of unknown impurities. nih.gov

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Type | Potential Compound Name | Origin |

|---|---|---|

| Starting Material | 2-Phenyl-4-chloroquinazoline | Incomplete reaction |

| Starting Material | Morpholine | Incomplete reaction |

| By-product | Bis(2-phenylquinazolin-4-yl)amine | Side reaction |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific structural components.

The key functional groups in this compound are the quinazoline ring system, the phenyl substituent, and the morpholine moiety. The aromatic C-H stretching vibrations of the phenyl and quinazoline rings are expected to appear in the 3100-3000 cm⁻¹ region. libretexts.org The stretching vibrations of the C=C and C=N bonds within the aromatic quinazoline system would produce a series of sharp bands in the 1650-1450 cm⁻¹ range. libretexts.org

The morpholine ring introduces characteristic absorptions. The C-O-C ether linkage will show a strong, characteristic C-O stretching band, typically in the 1250-1050 cm⁻¹ region. libretexts.org The C-N stretching vibrations associated with the morpholine and its attachment to the quinazoline ring would likely appear in the 1350-1000 cm⁻¹ range. Furthermore, the saturated C-H bonds of the morpholine ring will produce strong stretching absorptions in the 3000-2850 cm⁻¹ region. libretexts.org The absence of a broad band around 3300 cm⁻¹ would confirm the substitution at the morpholine nitrogen. libretexts.orgpressbooks.pub

Table 2: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl, Quinazoline) |

| 3000-2850 | C-H Stretch | Aliphatic (Morpholine) |

| 1620-1580 | C=N Stretch | Quinazoline Ring |

| 1600-1450 | C=C Stretch | Aromatic Rings |

| 1250-1050 | C-O-C Stretch | Ether (Morpholine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. fiveable.me The spectrum arises from electrons being promoted from a ground electronic state to a higher energy excited state. The structure of this compound contains extensive conjugation within the 2-phenylquinazoline system, which acts as a chromophore. tanta.edu.eg

This conjugated system is expected to give rise to intense absorption bands in the UV region, primarily due to π → π* transitions. fiveable.me The delocalized π-electrons in the phenyl and quinazoline rings require less energy for excitation, resulting in absorption at longer wavelengths. The spectrum would likely show multiple absorption maxima (λmax), reflecting the complex electronic structure of the fused aromatic system. fiveable.me

Additionally, the nitrogen atoms in the quinazoline and morpholine rings, and the oxygen atom in the morpholine ring, possess non-bonding electrons (n-electrons). These can undergo n → π* transitions. Generally, n → π* transitions are of lower intensity and occur at longer wavelengths compared to π → π* transitions. tanta.edu.eg The exact position and intensity of these absorption bands can be influenced by the solvent polarity; polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption maxima (solvatochromism). tanta.edu.eg For similar quinazoline derivatives, absorption maxima are often observed in the 250-350 nm range. mdpi.com

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Phenylquinazoline system | 200-350 nm (High Intensity) |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Structure

Based on crystal structures of related 2-phenylquinazoline derivatives, several structural features can be anticipated. nih.govnih.gov The quinazoline ring system is expected to be nearly planar. The phenyl ring at the 2-position would be twisted relative to the plane of the quinazoline moiety, with a specific dihedral angle determined by steric and electronic factors. nih.govresearchgate.net

The morpholine ring typically adopts a chair conformation. The analysis would reveal the specific geometry of its attachment to the quinazoline ring. Intermolecular forces, such as π–π stacking between the aromatic rings of adjacent molecules and weaker C-H···N or C-H···π interactions, would likely govern the crystal packing arrangement. nih.govnih.gov This information is crucial for understanding the solid-state properties of the compound, such as its melting point, solubility, and polymorphism.

Table 4: Illustrative Crystallographic Parameters from a Related Quinazoline Structure

| Parameter | Description | Example Value (from C₁₅H₁₂N₂S) nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a, b, c (Å) | Unit cell dimensions | a = 10.1951, b = 7.3545, c = 16.5300 |

| β (°) | Unit cell angle | 102.860 |

| V (ų) | Unit cell volume | 1208.33 |

| Z | Molecules per unit cell | 4 |

Note: This data is for 4-methylsulfanyl-2-phenylquinazoline and serves as an illustrative example. nih.gov

Chromatographic Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed for this purpose.

Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative purity analysis. nih.gov A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. Impurities are visualized as separate spots with different retention factor (Rf) values.

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurate quantitative purity assessment. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) is commonly used for compounds of this polarity. In a typical setup, a C18 (octadecyl) column serves as the stationary phase, and a mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is used as the mobile phase. nih.govnih.gov The compound is injected into the system, and a detector (typically UV-Vis) monitors the eluent. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A validated HPLC method can achieve high precision, accuracy, and sensitivity, allowing for the detection of impurities at levels below 0.1%. nih.govresearchgate.net

Table 5: Typical Chromatographic Conditions for Purity Assessment

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane mixture | UV light (254 nm) |

Chemical Reactivity and Derivatization Studies of 4 2 Phenylquinazolin 4 Yl Morpholine

Reactivity of the Quinazoline (B50416) Core

Nucleophilic and Electrophilic Sites

The distribution of electron density in the quinazoline ring defines its sites for chemical attack. The pyrimidine (B1678525) portion of the ring system is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) portion is more prone to electrophilic substitution. wikipedia.org

Electrophilic Sites : The carbon atoms at positions C2 and C4 are electron-deficient and serve as primary sites for nucleophilic attack. nih.gov Theoretical calculations indicate that C2 is more electron-deficient than C4. However, experimental results consistently show that nucleophilic aromatic substitution (SNAr) is highly regioselective for the C4 position. nih.gov This enhanced reactivity at C4 is a cornerstone for the synthesis of 4-substituted quinazolines, including the title compound.

Nucleophilic Sites : The benzene ring is more susceptible to electrophilic substitution compared to the pyrimidine ring. wikipedia.org The reactivity order for electrophilic attack on the benzene ring is position 8 > 6 > 5 > 7. wikipedia.org

| Ring System | Position | Primary Reactivity | Notes |

|---|---|---|---|

| Pyrimidine Ring | C4 | Electrophilic (Susceptible to Nucleophiles) | Most reactive site for SNAr reactions, displacing leaving groups like halogens. nih.gov |

| C2 | Electrophilic (Susceptible to Nucleophiles) | Less reactive than C4 in SNAr reactions. wikipedia.orgnih.gov | |

| Benzene Ring | C8, C6 | Nucleophilic (Susceptible to Electrophiles) | Most reactive sites for electrophilic substitution. wikipedia.org |

| C5, C7 | Nucleophilic (Susceptible to Electrophiles) | Less reactive sites for electrophilic substitution. wikipedia.org |

Reactions at the Quinazoline Nitrogen Atoms

The two nitrogen atoms in the pyrimidine ring are not equivalent, and the polarization of the N3-C4 double bond significantly influences the ring's reactions. nih.gov The N3 atom is the most basic and is the typical site for protonation and alkylation. wikipedia.org This protonation can induce addition reactions, such as hydration, across the C4=N3 bond. wikipedia.org

Reactivity of the Morpholine (B109124) Moiety

The morpholine ring is a saturated six-membered heterocycle containing nitrogen and oxygen atoms. nih.gov Its inclusion in the molecule is often intended to improve pharmacokinetic properties. e3s-conferences.orgresearchgate.net The key reactive feature of the morpholine moiety is the secondary amine nitrogen, which is both nucleophilic and basic.

In the synthesis of 4-(2-Phenylquinazolin-4-yl)morpholine, the morpholine nitrogen acts as a nucleophile, attacking the electrophilic C4 position of a 4-halo-2-phenylquinazoline precursor to displace the halide via a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgnih.gov The morpholine ring itself is generally stable under many reaction conditions, but its nitrogen and oxygen atoms can participate in non-covalent interactions, such as hydrogen bonding, with biological targets. researchgate.net

Reactivity of the Phenyl Substituent

The phenyl group at the C2 position is a standard aromatic ring and can undergo electrophilic aromatic substitution reactions. The specific conditions and regioselectivity of these reactions (e.g., nitration, halogenation) would be directed by the electron-withdrawing nature of the quinazoline ring system to which it is attached.

The electronic properties of this phenyl ring can, in turn, influence the reactivity of the quinazoline core. Studies on the synthesis of 2-phenylquinazolines have shown that electron-withdrawing groups on the phenyl ring of the starting materials can facilitate the reaction, whereas electron-donating groups may decrease yields. organic-chemistry.org This interplay is frequently exploited in the development of derivatives for structure-activity relationship studies. nih.gov

Common Reaction Types

The this compound scaffold can undergo several common types of organic reactions, primarily centered on the quinazoline core.

Substitution : As discussed, nucleophilic aromatic substitution (SNAr) at the C4 position is the key reaction for introducing the morpholine moiety. nih.gov Electrophilic substitution occurs preferentially on the carbocyclic (benzene) part of the quinazoline ring. wikipedia.org

Oxidation : The quinazoline ring can be oxidized to form a quinazolinone. For example, treatment of quinazoline with hydrogen peroxide or potassium permanganate (B83412) yields 3,4-dihydro-4-oxoquinazoline. nih.gov The quinazolinone ring itself is noted to be quite stable toward many oxidative reactions. nih.gov

Reduction : Catalytic hydrogenation of the quinazoline system typically reduces the pyrimidine ring first, leading to a 3,4-dihydroquinazoline. nih.gov More forceful reduction conditions can also reduce the benzene portion of the fused ring system. nih.gov

| Reaction Type | Reagents/Conditions | Typical Outcome | Reference |

|---|---|---|---|

| Nucleophilic Substitution (at C4) | Amines (e.g., morpholine) on a 4-haloquinazoline | Formation of 4-amino-substituted quinazolines | nih.gov |

| Electrophilic Substitution | Standard electrophiles (e.g., HNO₃/H₂SO₄) | Substitution on the benzene ring (positions 8, 6, 5, 7) | wikipedia.org |

| Oxidation | H₂O₂, KMnO₄ | Formation of a quinazolinone (4-oxo derivative) | nih.gov |

| Reduction | Catalytic Hydrogenation (e.g., Pd, PtO₂) | Reduction of the pyrimidine ring to 3,4-dihydroquinazoline | nih.govnih.gov |

Synthesis of Chemically Modified Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of chemically modified derivatives of this compound is a critical step in medicinal chemistry for establishing structure-activity relationships (SAR) and optimizing a compound's biological profile. e3s-conferences.orgbohrium.com Modifications are typically explored at three main sites:

Phenyl Ring at C2 : This is a common site for modification. A variety of substituents (e.g., fluoro, cyano, hydroxyl, isopropyl) can be introduced onto this ring to probe the effects of sterics and electronics on activity. nih.gov

Quinazoline Benzene Ring : Substituents can be added at positions 5, 6, 7, and 8. For instance, the introduction of methoxy (B1213986) groups at the 6 and 7 positions is a known strategy in the design of pharmacologically active quinazolines. nih.gov

Morpholine Moiety : While less frequently modified, changes to this group could be made to alter solubility and pharmacokinetic properties. e3s-conferences.org

By systematically synthesizing and testing libraries of these analogues, researchers can identify the key structural features required for a desired biological effect. nih.govnih.gov For example, various morpholine-substituted quinazoline derivatives have been synthesized and evaluated for their cytotoxic potential against cancer cell lines, leading to the identification of potent lead compounds. nih.gov Another study investigated a series of 4-substituted-2-phenylquinazolines as inhibitors of the BCRP transporter protein, demonstrating the importance of the substituent at the C4 position. nih.gov

Molecular Mechanisms of Action and Biological Research Approaches

Investigation of Cellular Targets and Pathways

Research into the molecular basis of the anticancer activity of 4-(2-Phenylquinazolin-4-yl)morpholine and related compounds has primarily focused on the intrinsic apoptotic pathway. The B-cell lymphoma 2 (Bcl-2) family of proteins has been identified as a key cellular target. nih.gov These proteins are critical regulators of apoptosis, or programmed cell death, and their dysregulation is a hallmark of many cancers. nih.govmdpi.com

In silico docking studies performed on potent analogs of this compound suggest a direct interaction with the Bcl-2 protein. This binding is thought to antagonize the pro-survival function of Bcl-2, thereby lowering the threshold for apoptosis induction in cancer cells. Furthermore, the quinazoline (B50416) scaffold is a well-established pharmacophore in the development of protein kinase inhibitors, suggesting that compounds like this compound may have the potential to interact with various kinases involved in cancer cell signaling pathways. ekb.egnih.govekb.eg The morpholine (B109124) moiety itself is a common feature in bioactive molecules, often improving physicochemical and pharmacokinetic properties that facilitate interaction with biological targets. researchgate.netnih.gov

Induction of Apoptosis in Cancer Cell Lines (e.g., A549, MCF-7, SHSY-5Y)

The capacity of this compound and its derivatives to induce programmed cell death has been evaluated in several human cancer cell lines. Studies have demonstrated that this class of morpholine-substituted quinazolines exhibits cytotoxic effects and induces apoptosis in lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cells. The induction of apoptosis is a primary mechanism responsible for the observed anticancer activity of this compound series.

| Compound | A549 (IC₅₀ in µM) | MCF-7 (IC₅₀ in µM) | SHSY-5Y (IC₅₀ in µM) |

|---|---|---|---|

| Analog AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| Analog AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Data derived from studies on potent analogs of this compound. IC₅₀ represents the concentration required to inhibit 50% of cell growth.

The primary mechanism for apoptosis induction by this class of compounds is believed to be the modulation of the Bcl-2 family of proteins. nih.gov This family includes both anti-apoptotic (pro-survival) members, such as Bcl-2 and Bcl-xL, and pro-apoptotic (pro-death) members, like Bax and Bak. nih.gov The survival of a cell is often dependent on the balance between these opposing factions.

Mechanistic studies, including computational docking, on potent analogs of this compound have indicated that these molecules fit well into the active cavity of the Bcl-2 protein. By binding to anti-apoptotic proteins like Bcl-2, these compounds may inhibit their function, leading to an increase in the relative activity of pro-apoptotic proteins. This disruption of the Bcl-2 protein interactions is a key step in initiating the mitochondrial pathway of apoptosis. nih.gov

The execution of apoptosis is carried out by a family of cysteine proteases known as caspases. The apoptotic signaling cascade can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

While specific studies detailing the complete caspase activation profile for this compound are limited, its targeting of the Bcl-2 family strongly implicates the intrinsic pathway. This pathway involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and the subsequent activation of initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com Although direct evidence for the involvement of caspase-8 (an initiator of the extrinsic pathway) has not been established for this compound, crosstalk between the two pathways can occur.

Cell Cycle Perturbation Studies

In addition to inducing apoptosis, another significant anticancer mechanism is the disruption of the cell cycle. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a fundamental aspect of cancer.

Investigations into potent analogs of this compound have revealed that these compounds can inhibit cell proliferation by inducing cell cycle arrest. Specifically, mechanistic studies showed that treatment with these quinazoline derivatives caused an accumulation of cells in the G0/G1 phase of the cell cycle.

This arrest prevents cells from entering the S phase (DNA synthesis) and progressing towards mitosis, effectively halting their proliferation. Such an effect is often a precursor to apoptosis and is considered a desirable attribute for an anticancer agent.

| Compound Series | Observed Effect | Phase of Arrest |

|---|---|---|

| Morpholine Substituted Quinazolines | Inhibition of cell proliferation | G0/G1 |

Findings based on mechanistic studies of potent analogs within the same chemical series.

Kinase Inhibition Potentials (e.g., EGFR, HER2, Aurora Kinase, PI3K)

The quinazoline core is a prominent scaffold in the design of various protein kinase inhibitors. ekb.egnih.gov Kinases are crucial enzymes that regulate a vast number of cellular processes, and their aberrant activity is a frequent driver of cancer growth and survival. Several clinically approved anticancer drugs, such as gefitinib (B1684475) and erlotinib (B232), are quinazoline-based kinase inhibitors.

Given its structure, this compound has the potential to inhibit various kinases, including:

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): These are key members of the receptor tyrosine kinase family, and their overactivity is implicated in several cancers. Quinazoline derivatives have been extensively developed as EGFR and HER2 inhibitors. ekb.egresearchgate.net

Phosphoinositide 3-kinase (PI3K): This kinase is a central node in a major signaling pathway that promotes cell survival and growth. Aryl-morpholine structures have been identified as interacting with the PI3K kinase family. nih.gov

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Many aurora kinase inhibitors incorporate a quinazoline ring structure. mdpi.com

While direct enzymatic assays on this compound against these specific kinases have not been extensively reported in the public domain, its chemical architecture suggests that kinase inhibition is a plausible and significant area for future investigation.

| Kinase Family | Role in Cancer | Relevance to Quinazoline Scaffold |

|---|---|---|

| EGFR/HER2 | Promotes cell proliferation and survival | Well-established target for quinazoline inhibitors. ekb.egekb.eg |

| PI3K | Central in pro-survival signaling pathways | Aryl-morpholine moiety is a known pharmacophore. nih.gov |

| Aurora Kinase | Regulates mitotic progression | Many inhibitors are based on the quinazoline structure. mdpi.com |

Protein Binding and Interaction Analyses (e.g., molecular docking, surface plasmon resonance)

The investigation of how quinazoline-based compounds interact with biological targets is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents. Techniques such as molecular docking and surface plasmon resonance (SPR) are pivotal in elucidating these interactions at a molecular level.

Molecular Docking

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. This technique is widely employed in the study of quinazoline derivatives to identify potential biological targets and to understand the structural basis of their activity.

For instance, docking studies have been performed on various quinazoline derivatives to explore their interactions with key proteins involved in different cellular processes. In cancer research, derivatives have been docked into the active sites of receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). ijcce.ac.ir One study on 4-anilinoquinazoline (B1210976) derivatives identified a compound (referred to as 8a) that exhibited favorable binding energies of -6.39 kcal/mol with EGFR and -8.24 kcal/mol with VEGFR-2, suggesting a strong potential for dual inhibition. ijcce.ac.ir

In other research, quinazolinone analogs were evaluated as inhibitors of poly (ADP-ribose) polymerase 10 (PARP10), another cancer-related target. nih.gov Docking simulations showed that these compounds could fit within the PARP10 active site, forming hydrogen bonds and pi-alkyl interactions with key amino acid residues such as Gly888, Ser927, and Ala921. nih.gov Similarly, the antimicrobial potential of N,2-diphenylquinazolin-4-amine derivatives has been explored by docking them against the ATP-active site of E. coli DNA gyrase B kinase. lums.ac.ir These studies help to rationalize the observed biological activity and guide the synthesis of more potent derivatives.

Molecular Docking Data for Selected Quinazoline Derivatives

| Derivative Class | Protein Target | Key Findings | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazolines | VEGFR-2 | Effective binding predicted, suggesting inhibitory activity. | -8.24 | ijcce.ac.ir |

| Quinazolinones | PARP10 | Showed hydrogen bond interactions with Gly888 and Ser927. | Not specified | nih.gov |

| N,2-Diphenylquinazolin-4-amines | E. coli DNA gyrase B | Compound 3c showed the highest binding energy in its class. | -6.13 | lums.ac.ir |

| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR-2 | Strong hydrogen bond interactions observed in simulations. | Not specified | nih.gov |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. nih.gov It provides quantitative data on the kinetics (association and dissociation rates) and affinity of ligand binding to a target protein that is immobilized on a sensor surface. nih.gov

While specific SPR studies on this compound are not prominently documented in the reviewed literature, the technique is highly applicable for characterizing the binding of quinazoline derivatives to their protein targets. For example, SPR could be used to confirm the binding affinities predicted by molecular docking and to provide a more detailed understanding of the interaction kinetics. nih.gov The method is particularly valuable in drug discovery for screening compound libraries and for validating hits. nih.govnih.gov

Studies on Anti-inflammatory and Analgesic Activities of Related Derivatives

The quinazoline scaffold is a well-established pharmacophore in the development of compounds with anti-inflammatory and analgesic properties. mdpi.comresearchgate.net Numerous studies have focused on synthesizing and evaluating various quinazoline and quinazolinone derivatives to identify potent and safer alternatives to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Research has shown that substitutions at various positions of the quinazoline ring significantly influence biological activity. mdpi.com For example, a series of 2,3,6-trisubstituted quinazolinone derivatives were synthesized and tested, showing a range of anti-inflammatory activity from 10.28% to 53.33% inhibition in relevant models. mdpi.com In another study, some novel 2,4,6-trisubstituted-quinazoline derivatives were prepared, with thirteen compounds showing significant anti-inflammatory activity and four compounds demonstrating more potent analgesic effects than the reference drug Indomethacin. nih.gov

The mechanism of action for many of these derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (B1171923) involved in pain and inflammation. Some compounds have demonstrated efficacy comparable to standard drugs like diclofenac (B195802) sodium and phenylbutazone (B1037) in animal models, such as the carrageenan-induced paw edema test for inflammation and acetic acid-induced writhing for analgesia. mdpi.comjneonatalsurg.com

Structure-activity relationship (SAR) studies have provided valuable insights. For instance, it was observed that in a series of benzothiazole-substituted 2-phenyl quinazolinone derivatives, compounds with electron-releasing groups (like alkyl and alkoxy) had better anti-inflammatory activity than those with electron-withdrawing groups (like nitro and halogen). mdpi.com Similarly, for certain 2-phenyl quinazolinones, substitution with a diethyl group resulted in the highest analgesic activity, whereas aromatic amine substitutions decreased this activity. encyclopedia.pub

Biological Activity of Selected Quinazoline Derivatives

| Derivative Type | Activity Type | Key Result | Standard Drug Comparison | Reference |

|---|---|---|---|---|

| 2,3,6-trisubstituted quinazolinones | Anti-inflammatory | Activity range of 10.28–53.33% inhibition. | Some compounds were more active than phenylbutazone. | mdpi.com |

| 2,4,6-trisubstituted quinazolines | Analgesic | Four compounds were more potent than the reference. | More potent than Indomethacin. | nih.gov |

| 2-Phenyl quinazolinone with diethyl substitution | Analgesic | 58 ± 0.45% activity at 2 hours. | More active than diclofenac sodium (53 ± 0.35%). | encyclopedia.pub |

| Benzothiazole-substituted 2-phenyl quinazolinones | Anti-inflammatory | Activity range of 21.3–77.5% protection. | Less active than Indomethacin (80.9%). | mdpi.com |

| Novel quinazoline derivative (unspecified structure) | Anti-inflammatory | Dose-dependent inhibition of paw edema. | Efficacy comparable to Indomethacin at 50 mg/kg. | jneonatalsurg.com |

These findings underscore the potential of the quinazoline framework as a source of new anti-inflammatory and analgesic agents. mdpi.comnih.gov

Computational Modeling and in Silico Analysis of 4 2 Phenylquinazolin 4 Yl Morpholine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict and analyze molecular properties. For 4-(2-Phenylquinazolin-4-yl)morpholine, DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are instrumental in understanding its fundamental characteristics nih.govmdpi.comresearchgate.net.

Optimized Geometries and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

For this compound, the geometry optimization would reveal the precise spatial arrangement of its constituent rings: the phenyl group, the quinazoline (B50416) core, and the morpholine (B109124) moiety. It is well-established that the morpholine ring typically adopts a stable chair conformation researchgate.net. The phenyl and quinazoline rings are largely planar, and their relative orientation is determined by the dihedral angles at the bond connecting them. DFT calculations provide the exact parameters for this lowest-energy conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinazoline Derivative Core (DFT/B3LYP) Note: This table presents typical bond lengths and angles for a related quinazoline core structure as found in computational studies. Specific values for this compound would require a dedicated DFT calculation.

| Parameter | Bond/Angle | Value (Å / °) |

| Bond Length | C-N (quinazoline) | ~ 1.32 - 1.38 Å |

| Bond Length | C=N (quinazoline) | ~ 1.29 - 1.31 Å |

| Bond Length | C-C (phenyl) | ~ 1.39 - 1.41 Å |

| Bond Angle | C-N-C (quinazoline) | ~ 116 - 118 ° |

| Bond Angle | N-C-N (quinazoline) | ~ 125 - 127 ° |

| Dihedral Angle | Phenyl-Quinazoline | Variable |

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability mdpi.comnih.gov. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO mdpi.com. Conversely, a small energy gap suggests the molecule is more reactive and polarizable nih.gov. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their electron density distributions to predict how the molecule will interact with other species.

Table 2: Example FMO Parameters from DFT Studies on Heterocyclic Compounds Note: These values are representative of similar aromatic heterocyclic systems. The actual values for the title compound may differ.

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.3 to -5.5 eV |

| LUMO Energy (ELUMO) | -2.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 3.8 to 4.5 eV |

The analysis would also include global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), which further quantify the molecule's reactivity irjweb.comscirp.org.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack researchgate.netchemrxiv.org. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen and oxygen. Regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack, usually located around hydrogen atoms bonded to electronegative atoms. Green areas represent neutral or weakly charged regions researchgate.netwolfram.com. For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atom of the morpholine ring, highlighting them as key sites for interaction researchgate.net.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, orbital interactions, and hyperconjugative effects by transforming the complex molecular orbitals into localized natural bond orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts can be predicted nih.gov. These theoretical spectra are invaluable for assigning experimental signals and confirming the molecular structure.

IR Spectra: DFT can compute the vibrational frequencies and intensities of a molecule. The calculated frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, yielding a theoretical IR spectrum that aids in the interpretation of experimental data researchgate.netresearchgate.net.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum nih.govnih.govnih.gov. This helps in understanding the electronic transitions occurring within the molecule.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex nih.gov. This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target.

For this compound, docking studies would be performed against relevant biological targets. Given the known activities of quinazoline derivatives, potential targets could include protein kinases like Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), as well as other enzymes like DNA gyrase ijcce.ac.irnih.govlums.ac.ir.

The simulation calculates a binding energy or docking score, which estimates the binding affinity; a more negative score typically indicates a more favorable interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the receptor's active site lums.ac.ir. These insights are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 3: Representative Molecular Docking Results for Quinazoline-Based Inhibitors Note: This table shows example binding energies for similar compounds against common cancer-related protein kinases. The specific target and binding affinity for this compound would depend on the particular study.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| 4-Anilinoquinazoline (B1210976) | EGFR | -6.0 to -9.0 | Met793, Leu718, Cys797 |

| Quinazoline Derivative | VEGFR-2 | -7.5 to -10.0 | Cys919, Asp1046, Glu885 |

| 2-Phenylquinazoline (B3120039) | DNA Gyrase | -5.5 to -7.0 | Asp73, Gly77, Arg76 |

Ligand-Protein Interaction Analysis with Specific Biological Targets (e.g., cancer-related proteins, Fas receptor, COX-2)

Molecular docking studies have been instrumental in evaluating the interaction of this compound and related quinazoline structures with various biological targets implicated in cancer and inflammation.

Cancer-Related Proteins: Derivatives of this compound have shown significant interactions with several cancer-related proteins. For instance, the compound designated as AK-1, which is this compound, was docked against the anti-apoptotic protein Bcl-2 (PDB ID: 4LVT). nih.gov This protein is a key regulator of apoptosis, and its inhibition is a major strategy in cancer therapy. The hydrophobic groove of Bcl-2, formed by the BH1, BH2, and BH3 domains, is a primary binding site for small molecule inhibitors. nih.gov

Furthermore, closely related quinazoline-morpholine hybrids have been docked against other critical cancer targets. Molecular docking studies on a series of these hybrids revealed strong binding affinities for Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2) and Epidermal Growth Factor Receptor (EGFR), all of which are pivotal in tumor angiogenesis and proliferation. nih.gov

Fas Receptor (CD95): The Fas receptor is a death receptor that, upon activation, triggers apoptosis. nih.govnih.gov Molecular modeling has been used to study the interaction between morpholine-containing quinazoline derivatives and the Fas receptor. A study involving a similar compound, 4-morpholino-2-phenylquinazolin-6-ol, demonstrated a favorable interaction with the active site of the Fas receptor (CD95). researchgate.net This suggests that compounds with the this compound scaffold could potentially modulate Fas-mediated apoptosis. researchgate.net

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that plays a significant role in inflammation and is also implicated in the progression of some cancers. nih.govimpactfactor.org The quinazoline scaffold is a known core structure for COX-2 inhibitors. impactfactor.org Molecular docking has been employed to predict the binding of quinazoline derivatives into the active site of the COX-2 enzyme (PDB code 3LN1). impactfactor.orgresearchgate.net These in silico analyses help to justify the anti-inflammatory and potential anticancer activities of these compounds by demonstrating their ability to bind to this key enzyme. nih.govresearchgate.net

Binding Energy Calculations and Interaction Hotspots

Binding energy calculations are crucial for quantifying the affinity of a ligand for its protein target. Lower binding energy values typically indicate a more stable and favorable interaction.

For quinazoline-morpholine derivatives, docking studies have yielded specific binding energy values against various cancer-related targets. One hybrid compound showed excellent docking scores, with binding energies of -12.407 kcal/mol for VEGFR2, -11.744 kcal/mol for VEGFR1, and -10.359 kcal/mol for EGFR. nih.gov In another study, the related compound 4-morpholino-2-phenylquinazolin-6-ol was calculated to have a binding energy of -10.992 when docked with the Fas receptor. researchgate.net These values signify strong binding affinities.

Interaction hotspots are the specific regions within the protein's binding site that contribute most significantly to the binding energy. These are typically characterized by a concentration of key amino acid residues that form strong interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.

| Compound Class | Target Protein | PDB ID | Binding Energy (kcal/mol) |

| Quinazoline-morpholine hybrid | VEGFR2 | - | -12.407 |

| Quinazoline-morpholine hybrid | VEGFR1 | - | -11.744 |

| Quinazoline-morpholine hybrid | EGFR | - | -10.359 |

| 4-morpholino-2-phenylquinazolin-6-ol | Fas Receptor (CD95) | - | -10.992 |

This table presents binding energy data from computational studies on compounds structurally related to this compound.

Prediction of Binding Modes and Key Residue Interactions

Understanding the binding mode involves elucidating the precise orientation of the ligand within the protein's active site and identifying the key amino acid residues that stabilize the complex.

In the case of the Fas receptor, docking studies with 4-morpholino-2-phenylquinazolin-6-ol identified several key amino acid residues involved in the molecular recognition process. These include Lys 215, Tyr 216, Asp 301, Ser 304, and Asn 308. researchgate.net These residues represent the interaction hotspots that are critical for the binding of this class of compounds to the Fas receptor. researchgate.net

For other cancer-related targets, such as VEGFR1 and VEGFR2, molecular dynamics simulations following docking have shown that quinazoline-morpholine hybrids consistently form strong hydrogen bond interactions with the active sites. nih.gov The stability of these hydrogen bonds, maintained for over 90% of the simulation time, underscores their importance in the ligand-protein complex. nih.gov Similarly, in studies involving topoisomerase I, the 2-phenyl ring of 4-amino-2-phenylquinazolines was found to be parallel to the quinazoline ring, enhancing its DNA intercalation ability within the DNA-topo I complex. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction |

| Fas Receptor (CD95) | Lys 215, Tyr 216, Asp 301, Ser 304, Asn 308 | Molecular Recognition |

| VEGFR1 & VEGFR2 | Active Site Residues | Hydrogen Bonds |

| Topoisomerase I | DNA Base Pairs | DNA Intercalation |

This table highlights key amino acid residues and interaction types identified in docking studies of quinazoline derivatives with various biological targets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that are critical for their function.

For quinazoline and morpholine derivatives, both 2D and 3D-QSAR models have been developed to predict their efficacy as anticancer and anti-inflammatory agents. nih.govnih.govfrontiersin.org These models have demonstrated good statistical and predictive properties. mdpi.com For instance, a 3D-QSAR analysis was performed on a series of 2,4-disubstituted morpholines to better understand the structure-activity relationship for dopamine (B1211576) D4 receptor affinity. nih.gov

Correlation of Structural Features with Biological Activity

QSAR models help to identify which structural features or physicochemical properties (descriptors) of a molecule have the most significant effect on its biological activity. researchgate.net

Studies on quinazoline derivatives have shown that certain descriptors are crucial for their inhibitory activity against targets like the tyrosine kinase erbB-2. nih.gov For example, Estate Contribution descriptors, which relate to the electronic and topological state of atoms in the molecule, have been identified as important predictors of activity. nih.gov The presence of an electron-withdrawing group at the 4th position of the quinazoline ring was found to enhance activity. nih.gov

In other QSAR analyses of morpholine derivatives, properties such as polarization, dipole moment, lipophilicity, and molecular size were found to have a significant effect on antioxidant activity. researchgate.netpensoft.net These studies suggest that increasing hydrophilic and reductive properties, while maintaining a smaller molecular volume and surface area, could lead to higher activity. researchgate.netpensoft.net The analysis of 3D-QSAR models, through contour maps, can visually represent regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity, guiding further compound design. frontiersin.orgfrontiersin.org

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target receptor.

This approach has been applied to various classes of inhibitors, including those with quinazoline scaffolds. researchgate.net A pharmacophore model can be generated based on a set of active compounds, even without knowledge of the receptor's structure. This model then serves as a 3D query to screen virtual libraries of compounds to identify new potential hits that possess the required features. For a class of pyrazoloquinazoline inhibitors, a five-point pharmacophore model was developed that included one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Such models are instrumental in the rational design and discovery of novel and potent inhibitors based on the this compound scaffold.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

MD simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, they are used to assess the stability of a ligand-protein complex predicted by molecular docking.

MD simulations have been performed on complexes of quinazoline derivatives with their protein targets to validate the docking results and analyze the stability of the interactions. nih.gov For example, a 30 ns simulation was carried out for a 4-hydroxyquinazoline (B93491) derivative complexed with its target protein. mdpi.com Key metrics such as the root mean square deviation (RMSD) and the radius of gyration (Rg) are monitored throughout the simulation. Minimal fluctuations in these values indicate a high level of stability for the complex. nih.govmdpi.com

In a study of a quinazoline-morpholine hybrid compound docked with VEGFR1 and 2, MD simulations confirmed the stability of the complex. nih.gov The RMSD and RMSF (root mean square fluctuation) values remained low, around 1-2 Å, indicating a stable binding pose. nih.gov Furthermore, these simulations confirmed that strong hydrogen bond interactions with the active sites of the receptors were consistently maintained, providing further confidence in the predicted binding mode. nih.govnih.gov

| Simulation Metric | Indication | Typical Value for Stable Complex |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. Low, stable values indicate complex stability. | ~1-2 Å |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. Highlights flexible regions of the protein. | Varies by residue |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. A stable value indicates no major conformational changes. | Stable over time |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. High occupancy indicates a stable interaction. | >90% for key interactions |

This table describes common metrics used in Molecular Dynamics simulations to assess the stability of ligand-protein complexes.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step to forecast its pharmacokinetic profile and potential as a therapeutic agent. For this compound, computational in silico models serve as a powerful, resource-efficient tool to predict these characteristics. These predictive studies are foundational in identifying potential liabilities and guiding further optimization of lead compounds before they advance to more resource-intensive preclinical and clinical testing. nih.govcam.ac.uk

The ADME profile of a molecule is governed by a combination of its physicochemical and pharmacokinetic properties. For quinazoline derivatives, including the title compound, these are often evaluated using a suite of computational tools and predictive models, such as those available through platforms like SwissADME and pkCSM. nih.govresearchgate.netnih.gov These platforms utilize algorithms based on large datasets of experimentally determined properties to predict the behavior of novel compounds. cam.ac.uk The primary goals of these in silico analyses are to assess drug-likeness, oral bioavailability, and potential interactions with key metabolic enzymes and transporters.

Detailed research findings from computational analyses of quinazoline-based compounds indicate that this chemical class often possesses favorable drug-like properties. tandfonline.comfrontiersin.org Many derivatives are predicted to adhere to established guidelines for oral bioavailability, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP (a measure of lipophilicity) less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on various quinazoline-morpholine hybrids have shown that they generally fall within these desirable ranges. nih.gov

The prediction of key ADME parameters for this compound, based on computational models and data from analogous structures, is summarized in the following tables. These tables provide a comprehensive overview of the predicted physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness, which collectively inform the compound's potential suitability as a drug candidate.

Predicted Physicochemical and Lipophilicity Properties

| Parameter | Predicted Value | Significance |

| Molecular Formula | C18H17N3O | Defines the elemental composition. |

| Molecular Weight | 291.35 g/mol | Within the desirable range (<500) for good absorption and distribution. nih.gov |

| LogP (Consensus) | 2.85 | Indicates optimal lipophilicity for cell membrane permeability. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. prismbiolab.com |

| Number of Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (<10). |

| Number of Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (<5). |

| Number of Rotatable Bonds | 2 | Indicates low conformational flexibility, which can be favorable for binding affinity. prismbiolab.com |

| Molar Refractivity | 87.20 | Relates to molecular volume and polarizability. |

Note: The values presented in this table are computationally predicted and representative for the compound class.

Predicted Water Solubility and Pharmacokinetic Properties

The following table details the predicted solubility and key pharmacokinetic parameters, which are essential for determining how the compound will be absorbed, distributed throughout the body, metabolized, and ultimately excreted.

| Parameter | Predicted Value | Significance |

| Water Solubility (LogS) | -3.50 | Predicts moderate solubility in aqueous environments. |

| Gastrointestinal (GI) Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. nih.gov |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Predicts that the compound is not likely to be actively pumped out of cells, which can improve bioavailability. nih.gov |

| CYP1A2 Inhibitor | No | Low probability of interfering with the metabolism of other drugs processed by this key liver enzyme. |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP2C9 Inhibitor | No | Low probability of interfering with the metabolism of drugs processed by this enzyme. |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this enzyme. |

| CYP3A4 Inhibitor | No | Low probability of interfering with the metabolism of a major class of drugs. |

| Total Clearance (log ml/min/kg) | 0.25 | Predicts the rate at which the compound is removed from the body. |

Note: The values presented in this table are computationally predicted and representative for the compound class.

Predicted Drug-Likeness

Drug-likeness models assess whether a compound's structure resembles those of known drugs. This evaluation helps to prioritize compounds with a higher probability of success in later developmental stages.

| Model | Prediction | Significance |

| Lipinski's Rule of Five | Yes (0 violations) | The compound adheres to the key guidelines for oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. prismbiolab.com |

Note: The values presented in this table are computationally predicted and representative for the compound class.

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Substituent Variations on Biological Potency

The biological potency of compounds based on the 4-(2-Phenylquinazolin-4-yl)morpholine framework is highly sensitive to the nature and position of various substituents. SAR studies have revealed that even minor chemical alterations can lead to significant changes in activity, providing a roadmap for optimizing these molecules as drug candidates.

Effects of Electron-Withdrawing and Electron-Donating Groups on Phenyl Ring

The electronic properties of substituents on the C-2 phenyl ring play a crucial role in modulating the biological activity of this class of compounds. The introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been explored to determine their impact on potency. researchgate.netnih.gov

Generally, the data suggests that the position and nature of the substituent are critical. For instance, in a series of morpholine-substituted quinazoline (B50416) derivatives evaluated for cytotoxic activity, the presence of substituents on the phenyl ring significantly influenced their potency against various cancer cell lines. nih.gov An unsubstituted phenyl ring resulted in a compound (AK-1) with moderate effectiveness. However, the introduction of a thiomethyl group (-SCH3), which can act as a weak electron-donating group, at the para position led to increased potency. nih.gov

| Compound | Substituent (R) | A549 Cells | MCF-7 Cells | SHSY-5Y Cells |

|---|---|---|---|---|

| AK-1 | -H (Unsubstituted) | 15.21 | 18.42 | 20.15 |

| AK-3 | 4-SCH₃ | 10.38 | 6.44 | 9.54 |

| AK-10 | 4-Cl | 12.50 | 8.15 | 10.23 |

Data is illustrative and compiled from findings on morpholine (B109124) substituted quinazolines. nih.gov

Influence of Morpholine Ring Modifications

The morpholine ring, attached at the C-4 position of the quinazoline core, is a key pharmacophore that often improves the pharmacokinetic profile of drug candidates. nih.govontosight.ai Its modification has been a strategy to fine-tune the biological activity of these compounds. While direct modification of the morpholine on the this compound scaffold is less commonly reported, related studies on similar heterocyclic systems provide valuable insights.

Replacing the morpholine with other six-membered nitrogen-containing heterocycles, such as piperazine (B1678402) or dimethylamine, has been shown to conserve activity in some quinazoline series, indicating a degree of structural tolerance at this position. nih.gov The introduction of substituents on the morpholine ring itself, for instance, creating a 2,6-dimethylmorpholine (B58159) analog, can impact the molecule's conformation and steric profile. Such changes can affect how the molecule fits into a biological target's binding site, potentially enhancing selectivity or potency. The morpholine moiety is known to form hydrogen bonds and other interactions that contribute to binding affinity. ontosight.ai Therefore, any modification must be carefully considered to retain these favorable interactions.

Role of Quinazoline Core Substitutions

Substitutions on the quinazoline core itself are a critical determinant of biological activity and selectivity. mdpi.com The electronic and steric nature of groups at various positions can profoundly influence the molecule's interaction with target proteins. nih.gov

For many quinazoline-based inhibitors, particularly those targeting kinases, substitutions at the 6- and 7-positions are common. nih.gov The introduction of small, electron-donating groups like methoxy (B1213986) (-OCH₃) groups at these positions has been shown to increase the activity of compounds. nih.gov These groups can enhance binding affinity through favorable interactions within the ATP-binding pocket of kinases. Bulky substituents at position C-7 are also often favorable for inhibitory activity. nih.gov

Conversely, placing a nitro group (-NO₂), a strong electron-withdrawing group, at the C-6 position has also been shown to increase activity in certain contexts. nih.gov This highlights the complexity of SAR in this region, where the optimal substituent depends heavily on the specific target's topology and electronic environment. The diverse biological activities of quinazoline-based drugs are directly related to the pattern of substituents on the quinazoline moiety, underscoring the importance of this region for drug design. mdpi.com

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. nih.govresearchgate.net These approaches involve replacing a core molecular framework or a specific functional group with another that is structurally distinct but retains similar biological activity. researchgate.netnih.gov

In the context of quinazoline derivatives, scaffold hopping could involve replacing the quinazoline core with other bicyclic heteroaromatic systems like quinoline, thienopyrimidinone, or pyrazolo[1,5-c]quinazoline. nih.govnih.govmdpi.com The goal is to discover new scaffolds that maintain the key pharmacophoric features required for biological activity while offering advantages in terms of synthetic accessibility, intellectual property, or ADME (absorption, distribution, metabolism, and excretion) properties. acs.org For example, researchers have successfully used this strategy to convert thienopyrimidinones into quinazolinone derivatives, leading to novel inhibitors of HIV-1 reverse transcriptase. nih.gov

Bioisosteric replacement is a more focused approach, often used to modify specific parts of the molecule. researchgate.net For the this compound scaffold, this could involve:

Replacing the morpholine ring with other cyclic amines like thiomorpholine (B91149) or piperidine.

Substituting the phenyl ring with other aromatic or heteroaromatic rings such as pyridine (B92270) or thiophene.

Exchanging the ether linkage implicit in the morpholine ring with other functional groups.

Rational Design Principles for Enhanced Selectivity and Efficacy

Rational drug design leverages the understanding of SAR and the three-dimensional structure of biological targets to create more potent and selective inhibitors. mdpi.com For quinazoline-based compounds, several principles have emerged to guide the enhancement of selectivity and efficacy.

Exploiting Shape Complementarity: A fundamental principle is to design molecules that fit snugly into the target's binding site while clashing with the binding sites of off-target proteins. nih.gov Structural analyses of targets like protein kinases have revealed subtle differences in their ATP-binding pockets. For example, a "selectivity pocket" accessible in one kinase but not another can be exploited by adding specific functional groups to the quinazoline scaffold that occupy this space, thereby conferring selectivity. nih.gov

Modulating Electrostatic Interactions: The electrostatic potential within a binding site can be mapped to identify regions where positive or negative potential would be favorable. nih.gov Ligands can then be designed with appropriate charge distributions to maximize favorable electrostatic interactions with the target and create unfavorable interactions with off-targets.

Targeting Specific Conformations: Proteins are not static; they exist in various conformational states. Designing ligands that selectively bind to a specific conformation of the target protein (e.g., an inactive conformation of a kinase) is a powerful strategy for achieving selectivity. nih.gov

Advanced Research Directions and Future Perspectives for 4 2 Phenylquinazolin 4 Yl Morpholine

The unique structural amalgamation of a phenyl ring, a quinazoline (B50416) core, and a morpholine (B109124) moiety in 4-(2-Phenylquinazolin-4-yl)morpholine has positioned it as a compound of significant interest in medicinal chemistry and materials science. Its versatile scaffold offers extensive possibilities for modification, paving the way for advanced research into its therapeutic potential, photophysical characteristics, and analytical detection. The following sections outline promising future research directions for this compound.

Q & A

Q. Characterization Methods :

- Spectroscopy : FTIR (C=N/C=C peaks at 1708–1580 cm⁻¹; morpholine C-O/C-N at 1370–1080 cm⁻¹), ¹H/¹³C NMR (aromatic protons at 6.8–8.5 ppm; morpholine protons at 1.8–3.5 ppm) .

- Mass Spectrometry : Weak molecular ion peaks (M⁺) due to fragmentation; dominant M-1/M-2 peaks suggest hydrogen loss from the heterocyclic ring .

- Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Question: How can 3D QSAR models be applied to resolve contradictions in the pharmacological activity of this compound derivatives?

Answer:

Contradictions in activity data (e.g., varying analgesic efficacy in central vs. peripheral systems) can be addressed via:

Pharmacophore Mapping : Identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring) that enhance binding to opioid receptors .

CoMFA/CoMSIA : Use comparative molecular field analysis to correlate steric/electrostatic fields with activity. For example, bulky substituents at the quinazoline 6-position may improve CNS penetration .

Validation : Cross-validate models using leave-one-out (LOO) methods and external test sets. Adjust synthetic priorities based on predicted active sites .

Case Study : Derivatives with para-chloro substituents showed higher activity than ortho/meta analogs, aligning with QSAR-predicted electron-deficient regions enhancing receptor affinity .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Answer:

- Chromatography : TLC (Rf values) monitors reaction progress; HPLC confirms purity (>95%) .

- Thermal Analysis : Sharp melting points (e.g., 180–220°C) indicate homogeneity .

- Advanced Spectroscopy :

Advanced Question: How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

- Catalysis : Replace traditional heating with microwave-assisted synthesis to reduce reaction time (e.g., 48 hrs → 2 hrs) and improve yields by 15–20% .

- Solvent Optimization : Use DMF with ZnCl₂ as a Lewis acid for amination steps, enhancing nucleophilic substitution efficiency .

- Workup : Extract products with benzene and wash with NaHCO₃ to remove acidic byproducts, minimizing purification steps .

Example : Microwave irradiation at 150°C for 2 hrs achieved 85% yield for N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine vs. 65% under conventional reflux .

Advanced Question: What strategies address discrepancies in mass spectrometry data for this compound derivatives?

Answer:

- Fragmentation Analysis : Weak M⁺ peaks suggest instability; focus on M-1/M-2 fragments (e.g., loss of H from the morpholine ring) and compare with simulated spectra .

- Isotopic Labeling : Use deuterated solvents to distinguish between fragmentation pathways (e.g., hydrogen loss vs. chlorine elimination) .

- Complementary Techniques : Pair HRMS with NMR to resolve ambiguities (e.g., bromine isotopic patterns in 5h-n derivatives) .

Basic Question: What safety protocols are essential when handling this compound intermediates?

Answer:

- Ventilation : Use fume hoods during chlorination (POCl₃ releases HCl gas) .

- PPE : Acid-resistant gloves and goggles when handling corrosive reagents (e.g., concentrated HCl) .

- Waste Management : Neutralize acidic waste with bicarbonate before disposal .